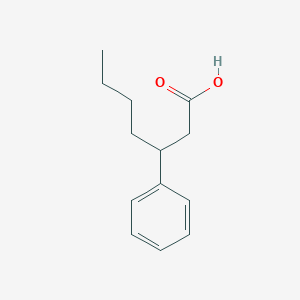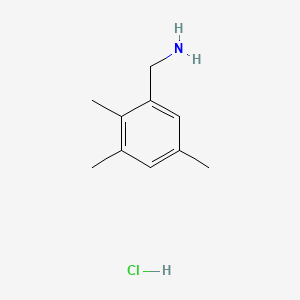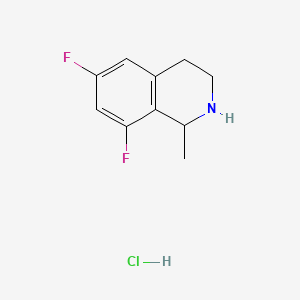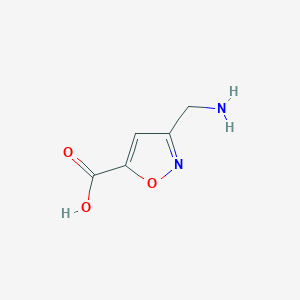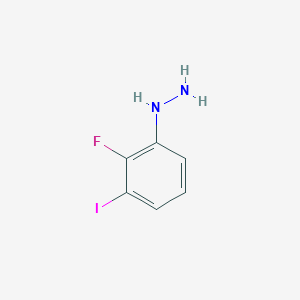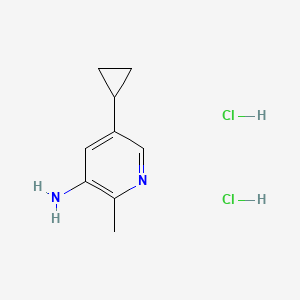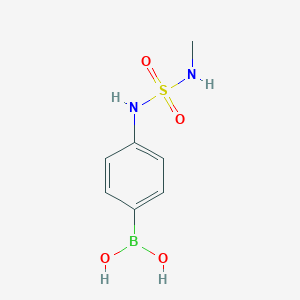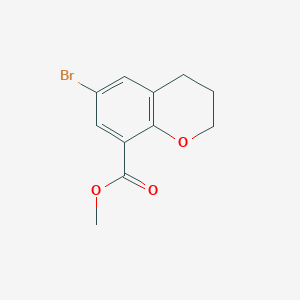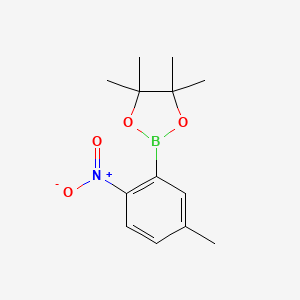
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine is a chemical compound with the molecular formula C11H14BrN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by amination. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromo compound is then subjected to nucleophilic substitution with methylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common in industrial processes.
化学反応の分析
Types of Reactions
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding the parent amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthalenone derivatives, reduced amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-ethyl-amine
- (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-isopropyl-amine
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
Compared to similar compounds, (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3 |
InChIキー |
NIJJBISNXZZKOQ-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
